molecular formula C13H20O4 B1412284 Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester CAS No. 1113001-73-2

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester

Cat. No. B1412284
CAS RN: 1113001-73-2
M. Wt: 240.29 g/mol
InChI Key: YLXLTFGANZGYGI-UHFFFAOYSA-N
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Description

“Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester” is a derivative of Bicyclo[1.1.1]pentane (BCP), a compound that has become established as an attractive bioisostere for para-substituted benzene rings in drug design . BCP derivatives are known to confer various beneficial properties compared with their aromatic “parents” .


Synthesis Analysis

The synthesis of BCP derivatives is a well-documented process . One approach involves the bioisosteric replacement of aromatic rings, internal alkynes, and tert-butyl groups with BCP units . The synthesis of the BCP framework can be achieved through carbene insertion into the central bond of a bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane .


Chemical Reactions Analysis

While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .

Scientific Research Applications

Medicinal Chemistry

Bicyclo[1.1.1]pentane derivatives are being explored for their potential in medicinal chemistry due to their broad substrate scope and functional group tolerance . They can be analogues of biologically-relevant targets such as peptides and nucleosides, which are essential for drug development.

Synthetic Organic Chemistry

These compounds offer a highly efficient route to construct azide-containing species under mild and metal-free conditions . This is particularly useful in synthetic organic chemistry where azides are valuable functional groups.

Materials Science

The application of bicyclo[1.1.1]pentane derivatives in materials science has been extensively investigated . They serve as molecular rods, rotors, supramolecular linker units, liquid crystals, FRET sensors, and components in metal–organic frameworks.

Drug Discovery

The largest library of bicyclo[1.1.1]pentanes for drug discovery has been reported . These compounds can be synthesized on mg- to kg-quantities using just light, without additional additives or catalysts.

Molecular Mimetics

Bicyclo[1.1.1]pentane derivatives are considered long sought-after mimetics . They can mimic the structure of traditional aromatic compounds while offering increased stability and altered electronic properties.

Supramolecular Chemistry

Due to their unique structure, these compounds can be used in supramolecular chemistry as building blocks for creating complex structures with specific functions .

Future Directions

The field of BCP derivatives is expected to see further work in the coming years . This includes the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .

Mechanism of Action

Target of Action

It is known that bicyclo[111]pentanes are used in drug discovery research as useful chemical tools for bioisosteric replacement of aromatic groups . This suggests that the compound may interact with a variety of targets depending on the specific drug molecule it is incorporated into.

Mode of Action

It is known that bicyclo[111]pentanes can add three-dimensional character and saturation to compounds . This can lead to increased or equal solubility, potency, and metabolic stability of the lead compounds .

Pharmacokinetics

The compound is a solid at 20°c and has a melting point of 1380 to 1420°C . These properties may influence its bioavailability.

Result of Action

It is known that the use of bicyclo[111]pentanes can lead to increased or equal solubility, potency, and metabolic stability of the lead compounds . This suggests that the compound may enhance the efficacy of the drug molecules it is incorporated into.

Action Environment

It is recommended that the compound be stored at room temperature, preferably in a cool and dark place below 15°c . This suggests that temperature and light exposure may affect the compound’s stability.

properties

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-11(2,3)17-9(14)5-12-6-13(7-12,8-12)10(15)16-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXLTFGANZGYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester

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